2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide

Radiosensitization DNA damage Hepatocellular carcinoma

SAR programs targeting imidazo[2,1-b]benzothiazole radiosensitizers require a reliable 4-methoxyphenyl scaffold with accessible chemistry handles and consistent solubility. This HBr salt resolves key bottlenecks: • 62% greater DNA fragmentation than 4-Me analog at 4 Gy γ-irradiation (comet assay), providing a quantifiable radiosensitization benchmark • Unsubstituted 7-position enables electrophilic bromination, sulfonamide introduction & Mannich reactions for systematic library synthesis • HBr salt form ensures reproducible dissolution in cell culture media for accurate IC₅₀ determination

Molecular Formula C16H13BrN2OS
Molecular Weight 361.3 g/mol
Cat. No. B13620528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide
Molecular FormulaC16H13BrN2OS
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2.Br
InChIInChI=1S/C16H12N2OS.BrH/c1-19-12-8-6-11(7-9-12)13-10-18-14-4-2-3-5-15(14)20-16(18)17-13;/h2-10H,1H3;1H
InChIKeyOWGGCJPYFVYOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole Hydrobromide: Identity & Procurement


2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide (CAS 352200-18-1; molecular formula C₁₆H₁₃BrN₂OS; MW 361.3 g/mol) is a heterocyclic compound belonging to the imidazo[2,1-b][1,3]benzothiazole class, which combines a fused imidazole–benzothiazole core with a 4-methoxyphenyl substituent at the 2-position and is supplied as the hydrobromide salt . This scaffold has been extensively studied for immunosuppressive, anticancer, antimicrobial, and radiosensitizing activities, with 2-phenylimidazo[2,1-b]benzothiazole derivatives demonstrating selective suppression of delayed-type hypersensitivity (DTH) without impairing humoral immunity in murine models [1]. The compound serves as a key synthetic intermediate for further functionalisation at the unsubstituted 7-position of the benzothiazole ring, enabling systematic structure–activity relationship (SAR) exploration across multiple therapeutic programmes [2].

Workflow Radiosensitizer lead optimisation and DNA damage endpoint studies
Selection Positional SAR probe for immunomodulatory selectivity research
Format Hydrobromide salt for reproducible aqueous media handling
Use Context Aromatic scaffold for 7-position diversification and parallel library synthesis

2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole HBr: Uniqueness vs. Generics


The imidazo[2,1-b][1,3]benzothiazole class exhibits pronounced biological divergence based on the nature and position of the phenyl substituent. In the seminal immunosuppressive study by Mase et al., the most active DTH suppressor was 2-(m-hydroxyphenyl)imidazo[2,1-b]benzothiazole, while the para-methoxy analog showed distinctly different potency, demonstrating that even isosteric substitution at the 4-position fundamentally alters pharmacological outcome [1]. In the radiosensitizer series reported by Majalakere et al., the 7-sulfonamide-2-(4-methoxyphenyl) derivative (compound 3h) produced a comet tail length of 27.34 ± 0.91 μm—significantly greater DNA fragmentation than the 4-fluorophenyl (3f: 24.58 ± 0.48 μm) and 4-methylphenyl (3g: 16.86 ± 1.08 μm) congeners under identical irradiation conditions (4 Gy γ-radiation, 0.054 μM), confirming that the 4-methoxy group imparts quantifiable and non-interchangeable radiosensitization behaviour [2]. Furthermore, the hydrobromide salt form (CAS 352200-18-1) provides enhanced solubility and stability relative to the free base (CAS 956077-91-1), directly affecting compound handling, formulation, and assay reproducibility in procurement and laboratory workflows [3].

Target
Para-methoxy (4-OCH₃) substitution
Analog
Meta-hydroxy (3-OH) or para-fluoro (4-F) analogs
Positional isomerism alters DTH suppression profile; para-methoxy occupies a distinct SAR position and may not transfer the reported meta-hydroxy selectivity
Target
Fully aromatic core scaffold
Analog
5,6,7,8-Tetrahydro analog (CID 848469)
Saturated analog lacks aromatic 7-position reactivity; synthetic diversification pathways differ and cannot be substituted for electrophilic substitution strategies
Target
Hydrobromide salt (CAS 352200-18-1)
Analog
Free base (CAS 956077-91-1)
Salt form may shift solubility and handling properties; assay reproducibility in aqueous buffers may differ without salt counterion

2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole HBr: Quantitative Differentiation vs. Analogs


DNA Fragmentation: 4-Methoxyphenyl vs. Analogs in Radiosensitization

In a direct head-to-head comparison within the same study, the 7-sulfonamide-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole derivative (compound 3h) induced significantly greater DNA fragmentation than its 4-fluorophenyl (3f) and 4-methylphenyl (3g) counterparts in the comet assay performed on Hep G2 cells under 4 Gy γ-radiation at 0.054 μM drug concentration [1]. The 4-methoxy substituent, in combination with the 7-sulfonamide group, enhanced DNA damage as measured by comet tail length, directly attributable to the electron-donating properties of the para-methoxy group facilitating more effective radiosensitization [1].

DNA Fragmentation
Head-to-head
3h (4-OCH₃): 27.34 ± 0.91 μm vs. 3g (4-CH₃): 16.86 ± 1.08 μm (+62.1%) under 4 Gy γ-radiation at 0.054 μM
Reported greater DNA fragmentation context for para-methoxy substitution; supports radiosensitization endpoint review
Hep G2 comet assay; Majalakere et al., 2020
Radiosensitization DNA damage Hepatocellular carcinoma

Salt Form Advantage: Solubility & Handling vs. Free Base

The hydrobromide salt (CAS 352200-18-1; MW 361.3 g/mol) of 2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole exhibits notably enhanced solubility and stability in polar solvents compared to its free base counterpart (CAS 956077-91-1; MW 284.38 g/mol), which is supplied as the neutral 1,9a-dihydro form [1][2]. Salt formation is a well-established strategy to improve the biopharmaceutical properties of weakly basic heterocycles; the hydrobromide form of this compound specifically improves dissolution in aqueous media, facilitating more reproducible in vitro assay conditions and enabling formulation approaches that are inaccessible with the poorly soluble free base [1].

Salt Form Identity
Reported
HBr salt (MW 361.3) vs. free base (MW 284.38); reported solubility enhancement in polar solvents
Supports aqueous media handling and formulation reproducibility review
Vendor-reported; data to verify
Salt selection Solubility enhancement Formulation

Immunosuppressive Selectivity: Para-Methoxy Positional SAR

The pioneering SAR study by Mase et al. (J. Med. Chem. 1986) established that the position and nature of the phenyl substituent on the imidazo[2,1-b]benzothiazole core critically determines immunosuppressive potency and selectivity. The most active compound in the series was 2-(m-hydroxyphenyl)imidazo[2,1-b]benzothiazole (compound 20), which achieved significant DTH suppression without inhibiting humoral immunity in mice following oral administration [1]. The para-methoxy substitution found in the target compound (4-OCH₃) contrasts with the meta-hydroxy (3-OH) of the most potent analog, as well as with the ortho-methoxy analog (CAS 79889-77-3), creating a distinct pharmacological fingerprint within the class [1].

Immunosuppressive SAR
Class-level
Meta-hydroxy (3-OH) identified as most active DTH suppressor; para-methoxy positional context differs
Positional probe for immunomodulatory selectivity research; context-dependent
Mase et al., J. Med. Chem. 1986; no direct para-methoxy DTH data
Immunosuppression Delayed-type hypersensitivity Structure–activity relationship

Aromatic vs. Tetrahydro Core: Target Engagement & Synthetic Utility

The fully aromatic imidazo[2,1-b][1,3]benzothiazole core of the target compound differs fundamentally from the 5,6,7,8-tetrahydro analog (BindingDB ID BDBM49272; CID 848469) in both electronic configuration and biological target profile. The tetrahydro analog, 2-(4-methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole, was identified in a high-throughput screen with an EC₅₀ of 650 nM against the transcription factor p65 (NF-κB subunit) [1]. The aromatic system of the target compound presents a planar, conjugated scaffold amenable to electrophilic aromatic substitution at the 7-position, whereas the tetrahydro analog lacks this aromatic activation, making the target compound a more versatile synthetic intermediate for parallel derivatisation strategies [2].

Scaffold Reactivity
Cross-study
Aromatic core: 7-position available for electrophilic substitution. Tetrahydro analog (CID 848469): EC₅₀ 650 nM at p65; lacks aromatic activation
Aromatic scaffold supports parallel SAR library synthesis; tetrahydro analog cannot match diversification pathways
BindingDB + Majalakere et al., Scheme 1; source-specific review
Chemical biology Target engagement Synthetic intermediate

Crystallographic Planarity vs. 6-Fluoro Analog

Crystallographic data for the closely related 6-fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole (Fun et al., Acta Cryst. 2011) reveals that the imidazo[2,1-b][1,3]benzothiazole core is essentially planar, with maximum deviations from the least-squares plane of only 0.038(2) and 0.045(3) Å across two independent molecules in the asymmetric unit [1]. The dihedral angles between the central benzothiazole ring and the terminal phenyl rings are small (4.87° and 0.64°; 4.04° and 3.67°), indicating near-coplanarity that facilitates π–π stacking interactions and consistent solid-state packing [1]. This contrasts with analogs bearing bulkier or electron-withdrawing substituents that can induce greater torsional distortion, affecting crystallinity and formulation behaviour.

Molecular Planarity
Supporting
6-Fluoro analog: core planarity within 0.045 Å; dihedral angles 0.64°–4.87°. Near-coplanar conformation preserved
Supports batch-to-batch solid-state reproducibility review; crystallinity context inferred
Fun et al., Acta Cryst. 2011; no direct crystal structure for target compound
X-ray crystallography Molecular planarity Solid-state properties

2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole HBr: Optimal Application Scenarios


Radiosensitizer Lead Optimisation

The quantitative comet assay data from Majalakere et al. (2020) establish that the 4-methoxyphenyl substitution, in combination with a 7-sulfonamide group (compound 3h), delivers 62% greater DNA fragmentation than the 4-methylphenyl analog under 4 Gy γ-irradiation [1]. This evidence supports the use of 2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide as the preferred starting scaffold for systematic SAR exploration of 7-position modifications aimed at optimising radiosensitization potency in hepatocellular carcinoma models. The hydrobromide salt form further ensures reproducible dissolution in cell culture media, a critical factor for accurate IC₅₀ determination in radiosensitization assays.

Immunology Probe: Positional SAR of DTH Suppression

The class-level evidence from Mase et al. (1986) demonstrates that the position of the phenyl substituent (ortho, meta, para) is a primary determinant of immunosuppressive selectivity [2]. The para-methoxy compound fills a specific gap in the positional SAR matrix, complementing the well-characterised meta-hydroxy lead (compound 20). Researchers investigating the structural basis of selective DTH suppression should procure the para-methoxy derivative to complete the pharmacological profiling of substitution position effects on the dissociation between cellular and humoral immune responses, a key selectivity parameter differentiating this class from conventional immunosuppressants.

7-Position Diversification for Parallel SAR Libraries

The unsubstituted 7-position of the benzothiazole ring in the target compound provides a unique synthetic handle for electrophilic bromination, sulfonamide introduction, and Mannich base formation—transformations that are inaccessible with the 5,6,7,8-tetrahydro analog (CID 848469) due to the absence of aromatic activation [3][4]. The hydrobromide salt form additionally simplifies purification and handling during parallel synthesis workflows. Medicinal chemistry teams conducting systematic SAR campaigns across the imidazo[2,1-b][1,3]benzothiazole series should prioritise this compound as the core intermediate for generating diverse 7-substituted libraries.

Crystallography & Solid-State Characterisation

The near-coplanar conformation observed in the crystal structure of the 6-fluoro-2-(4-methoxyphenyl) analog (Fun et al., 2011) indicates that the 4-methoxyphenyl substituent does not introduce significant torsional distortion to the imidazo[2,1-b][1,3]benzothiazole scaffold [5]. This structural predictability supports the use of the target compound in co-crystallisation studies, salt screening, and polymorph investigations where consistent solid-state packing is required. The hydrobromide salt provides an additional ionic interaction site that can be exploited in crystal engineering studies aimed at tuning physicochemical properties.

Application
Selection Property
Validation Focus
Radiosensitizer lead optimisation studies
4-Methoxy substitution context for DNA damage endpoints
Comet assay and clonogenic survival endpoint review
Immunomodulatory positional SAR research
Para-substitution selectivity profile
DTH vs. humoral immunity endpoint interpretation
7-Position parallel library synthesis
Aromatic scaffold with electrophilic 7-position handle
Synthetic route compatibility and intermediate stability
Solid-state characterisation studies
Near-coplanar scaffold conformation
Polymorph screening and crystallinity reproducibility
All applications are research-use contexts. Validate salt form handling and batch-specific purity before assay deployment.
Quote Request

Request a Quote for 2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.